N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9273270
InChI: InChI=1S/C17H16N6O3S/c1-23-16(12-9-18-4-5-19-12)21-22-17(23)27-10-15(24)20-11-2-3-13-14(8-11)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,20,24)
SMILES: CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4
Molecular Formula: C17H16N6O3S
Molecular Weight: 384.4 g/mol

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC9273270

Molecular Formula: C17H16N6O3S

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C17H16N6O3S
Molecular Weight 384.4 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16N6O3S/c1-23-16(12-9-18-4-5-19-12)21-22-17(23)27-10-15(24)20-11-2-3-13-14(8-11)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,20,24)
Standard InChI Key GCSIFYUFCPMWPQ-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=CN=C4

Introduction

Structural Analysis

Benzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin system is a bicyclic structure featuring fused benzene and 1,4-dioxane rings. This moiety contributes to the compound’s rigidity and aromaticity, which are critical for π–π stacking interactions with biological targets such as enzyme active sites or DNA grooves . The electron-rich oxygen atoms in the dioxane ring facilitate hydrogen bonding, potentially enhancing solubility in polar solvents compared to purely aromatic systems . Substituents at the 6-position of the benzodioxin scaffold, as seen in this compound, are known to influence binding affinity and selectivity in drug-receptor interactions .

Triazole Core with Pyrazine and Methyl Substituents

The 1,2,4-triazole ring serves as a central pharmacophore, with substitutions at the 4- and 5-positions modulating electronic and steric properties. The methyl group at position 4 introduces steric bulk that may restrict conformational flexibility, while the pyrazin-2-yl group at position 5 adds a planar, nitrogen-rich aromatic system capable of forming multiple hydrogen bonds and coordination complexes. Pyrazine’s electron-deficient nature enhances reactivity toward nucleophilic attack, a feature exploited in prodrug designs and metal-based therapeutics.

Acetamide-Sulfanyl Linkage

The sulfanyl (-S-) bridge connects the triazole core to the acetamide group, providing a thioether linkage that resists enzymatic cleavage compared to oxygen analogs. This enhances metabolic stability, a critical factor in oral drug development . The acetamide terminus (N-(2,3-dihydro-1,4-benzodioxin-6-yl)) introduces a hydrogen-bond donor-acceptor pair, facilitating interactions with proteases or kinase domains .

Table 1: Molecular Characteristics of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

PropertyValue
IUPAC NameN-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Molecular FormulaC₁₇H₁₆N₆O₃S
Molecular Weight408.42 g/mol
Key Functional GroupsBenzodioxin, Triazole, Pyrazine, Acetamide, Sulfanyl

Synthesis and Preparation

Synthetic Pathways

The synthesis typically follows a multi-step sequence:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with methyl pyrazinecarboxylate under acidic conditions yields the 1,2,4-triazole scaffold.

  • Sulfanyl-Acetamide Coupling: Reaction of 3-mercapto-4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole with 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in DMF using LiH as a base facilitates thioether bond formation .

  • Purification: Chromatographic techniques (e.g., silica gel column) isolate the target compound, with yields optimized to ~65–72% .

Reaction Optimization

Key parameters include:

  • Temperature: Reactions conducted at 25–40°C prevent decomposition of heat-labile intermediates .

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the sulfhydryl group.

  • Base Selection: Lithium hydride (LiH) outperforms weaker bases like K₂CO₃ in deprotonating the thiol group .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in DMSO (∼15 mg/mL) and limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic systems . Stability studies indicate no degradation under ambient conditions for 6 months, attributed to resonance stabilization of the triazole and benzodioxin rings .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (d, pyrazine-H), 6.92–6.84 (m, benzodioxin-H), 4.31 (s, OCH₂CH₂O), 2.45 (s, triazole-CH₃).

  • MS (ESI+): m/z 409.1 [M+H]⁺, confirming molecular weight.

Applications in Medicinal Chemistry

This compound’s modular design allows derivatization at multiple sites:

  • Pyrazine Substitution: Introducing electron-withdrawing groups (e.g., -NO₂) could enhance kinase inhibition .

  • Benzodioxin Modification: Fluorination at the 7-position may improve blood-brain barrier penetration for CNS targets .

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